

Real-World Effectiveness of Avelumab: A Comparative Guide

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Avelumab, an immune checkpoint inhibitor targeting programmed death-ligand 1 (PD-L1), has become a standard of care in the treatment of several advanced cancers. This guide provides a comparative analysis of the real-world effectiveness of avelumab in locally advanced or metastatic urothelial carcinoma and advanced renal cell carcinoma, juxtaposed with other therapeutic alternatives. The data presented is collated from pivotal clinical trials and real-world evidence studies, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance in everyday clinical practice.

Avelumab's Mechanism of Action

Avelumab is a human IgG1 monoclonal antibody that selectively binds to PD-L1, preventing its interaction with the PD-1 and B7.1 receptors on T-cells.^{[1][2][3]} This blockade releases the inhibitory brakes on the immune system, restoring T-cell activity against cancer cells.^{[2][3]} Uniquely, avelumab's native Fc region is maintained, which allows it to engage natural killer (NK) cells and induce antibody-dependent cell-mediated cytotoxicity (ADCC), a secondary mechanism for targeting and destroying tumor cells.^[2]

Caption: Avelumab's dual mechanism of action.

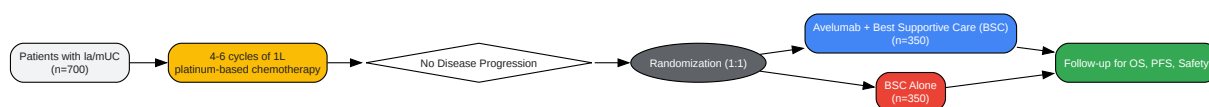
Advanced Urothelial Carcinoma: Avelumab as First-Line Maintenance

Avelumab is a standard first-line (1L) maintenance therapy for patients with locally advanced or metastatic urothelial carcinoma (la/mUC) whose disease has not progressed on platinum-

based chemotherapy. This was established by the pivotal Phase 3 JAVELIN Bladder 100 trial. [4] Real-world studies have since corroborated these findings.

Experimental Protocol: JAVELIN Bladder 100

The JAVELIN Bladder 100 trial was a Phase 3, multicenter, multinational, randomized, open-label, parallel-arm study.[4][5]



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Caption: Workflow of the JAVELIN Bladder 100 trial.

Inclusion Criteria: Patients with unresectable locally advanced or metastatic urothelial carcinoma who had not progressed after 4-6 cycles of first-line gemcitabine with either cisplatin or carboplatin.[4][6]

Treatment: Following a 4-10 week interval after the last chemotherapy dose, eligible patients were randomized 1:1 to receive either avelumab (10 mg/kg intravenously every 2 weeks) plus best supportive care (BSC) or BSC alone.[4][7]

Primary Endpoint: Overall Survival (OS).[7]

Comparative Real-World Efficacy in Urothelial Carcinoma

Real-world studies have demonstrated that the effectiveness of avelumab maintenance is consistent with the results from the JAVELIN Bladder 100 trial.[8] A systematic review and meta-analysis of 45 real-world studies, encompassing over 2,600 patients, found a pooled 12-month overall survival rate of 69% and a 12-month progression-free survival rate of 39%.[1]

Study (Avelumab)	Patient Population (n)	Median OS from start of Avelumab (months)	Median PFS from start of Avelumab (months)
JAVELIN Bladder 100	350	23.8	5.5
PATRIOT-II (Real-World)	160	24.4	5.4
Italian RWE Program	411	Not Reached	8.1
SPEAR Bladder-II (RWE)	186	18.5	-

Study (Other Agents - RWE)	Agent	Patient Population (n)	Median OS (months)	Median PFS (months)
Danish RWE Study	Pembrolizumab	77 (2nd line)	9.1	2.9
Single Institution RWE	Atezolizumab	63 (post-platinum)	6	3
Multicenter RWE	Atezolizumab	185 (post-platinum)	20.0	4.8

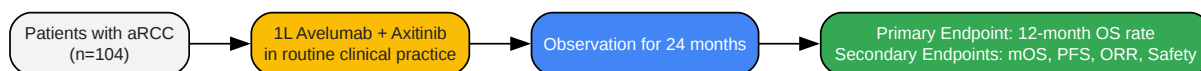
Note: Direct comparisons between these studies should be made with caution due to differences in study design, patient populations, and lines of therapy.

Advanced Renal Cell Carcinoma: Avelumab in Combination with Axitinib

For advanced renal cell carcinoma (aRCC), avelumab is approved in combination with the tyrosine kinase inhibitor (TKI) axitinib for first-line treatment. This was based on the JAVELIN Renal 101 trial.

Experimental Protocol: AVION Real-World Study

The AVION study is a prospective, non-interventional study evaluating the effectiveness and safety of avelumab plus axitinib in routine clinical practice.[9][10][11]



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Caption: Workflow of the AVION real-world study.

Inclusion Criteria: Patients with a confirmed diagnosis of advanced RCC who have initiated first-line treatment with avelumab and axitinib.[10]

Treatment: Avelumab 800 mg is administered intravenously every 2 weeks in combination with axitinib 5 mg orally twice daily.[10]

Primary Objective: To evaluate the overall survival rate at 12 months.[9]

Comparative Real-World Efficacy in Renal Cell Carcinoma

Real-world studies of avelumab plus axitinib have shown outcomes consistent with the pivotal JAVELIN Renal 101 trial.[9][12] Below is a comparison with other real-world data for commonly used combination therapies in aRCC.

Study (Avelumab + Axitinib)	Patient Population (n)	Median OS (months)	Median PFS (months)	ORR (%)
AVION (RWE)	104	Not Reached	11.3	46.0
J-DART (RWE)	48	-	15.3	48.8
RAVE-Renal (RWE)	125	Not Reached	14.9	44.3

Study (Other Combinations - RWE)	Combination	Patient Population (n)	Median OS (months)	Median PFS (months)	ORR (%)
Northwestern RWE	Pembrolizumab + Axitinib	31	Not Reached	37.4	-
US Oncology Network RWE	Pembrolizumab + Axitinib	146	-	-	71.0
Flatiron Health RWE	Pembrolizumab + Axitinib	355	-	-	47.9
Japanese RWE	Nivolumab + Ipilimumab	84	50.9	13.3	47.6
US Oncology Network RWE	Nivolumab + Ipilimumab	185	38.4	11.1	-

Note: ORR = Objective Response Rate. Direct comparisons between these studies should be made with caution due to differences in study design, patient populations, and data collection methodologies.

Safety and Tolerability in the Real World

Real-world data indicate that avelumab's safety profile is manageable and consistent with what has been observed in clinical trials. In urothelial carcinoma, one study reported that 7.1% of patients experienced all-cause grade 3 or 4 adverse events.^[13] In the PATRIOT-II study, grade ≥ 3 treatment-related adverse events occurred in 9.4% of patients.^[8] For renal cell carcinoma, the AVION study reported that treatment-related adverse events led to the discontinuation of avelumab in 6.7% of patients and axitinib in 9.6% of patients.^[9]

Conclusion

Real-world evidence supports the effectiveness and safety of avelumab as a first-line maintenance therapy in advanced urothelial carcinoma and in combination with axitinib for first-

line treatment of advanced renal cell carcinoma. The outcomes observed in routine clinical practice are largely consistent with the pivotal clinical trials that led to its approval. While direct head-to-head real-world comparisons are limited, the available data suggest that avelumab's performance is comparable to other standard-of-care immunotherapies and combination regimens in these settings. Future real-world research with larger, more diverse patient populations and longer follow-up will continue to refine our understanding of avelumab's role in the evolving cancer treatment landscape.

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